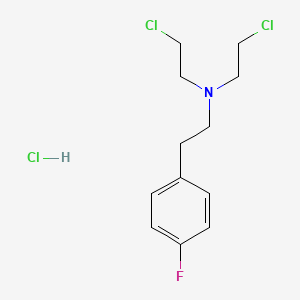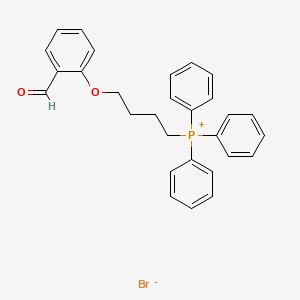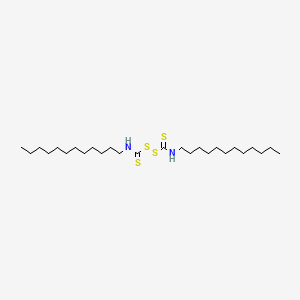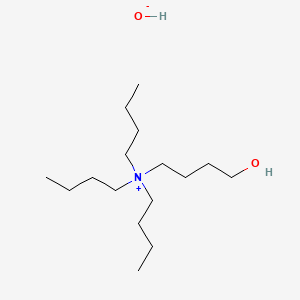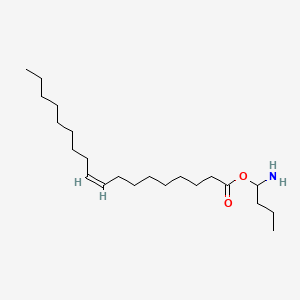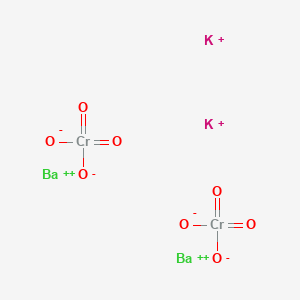![molecular formula C18H16IN B12645259 8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide CAS No. 17366-49-3](/img/structure/B12645259.png)
8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 143239 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in the synthesis of neural stem cells from human pluripotent stem cells. This compound has been extensively studied for its potential in regenerative medicine and neurobiology.
Métodos De Preparación
The preparation of NSC 143239 involves several synthetic routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells. These cells are induced to form neural stem cells using a serum-free neural induction medium. This medium typically consists of Neurobasal® Medium and GIBCO® Neural Induction Supplement, among other reagents . The process is efficient and avoids the laborious steps of embryoid body formation and mechanical isolation of neural stem cells.
Análisis De Reacciones Químicas
NSC 143239 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include disodium phosphonate and other phosphonate compounds . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
NSC 143239 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it plays a crucial role in the induction of neural stem cells, which are essential for studying cell fate specification, disease modeling, and drug screening . Additionally, NSC 143239 is being explored for its potential in treating neurological disorders and neurodegenerative diseases through neural stem cell transplantation .
Mecanismo De Acción
The mechanism of action of NSC 143239 involves its interaction with molecular targets and pathways that regulate neural stem cell differentiation. It primarily acts by inducing the expression of specific transcription factors and signaling molecules that promote the formation of neural stem cells from pluripotent stem cells . This process is crucial for the development of various neural cell types, including neurons, oligodendrocytes, and astrocytes.
Comparación Con Compuestos Similares
NSC 143239 can be compared with other compounds used in neural stem cell research, such as disodium phosphonate and other phosphonate derivatives . While these compounds share similar chemical properties, NSC 143239 is unique in its high efficiency and specificity in inducing neural stem cells from human pluripotent stem cells. This makes it a valuable tool in regenerative medicine and neurobiology.
Conclusion
NSC 143239 is a versatile compound with significant applications in various scientific fields. Its ability to efficiently induce neural stem cells from human pluripotent stem cells makes it a valuable asset in regenerative medicine and neurobiology. The compound’s unique properties and mechanisms of action highlight its potential for future research and therapeutic applications.
Propiedades
Número CAS |
17366-49-3 |
|---|---|
Fórmula molecular |
C18H16IN |
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
8-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-13-16-8-4-3-7-15(16)12-18-17-9-5-2-6-14(17)10-11-19(13)18;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ACRGWRSFNGJAIX-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+]2CCC3=CC=CC=C3C2=CC4=CC=CC=C14.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


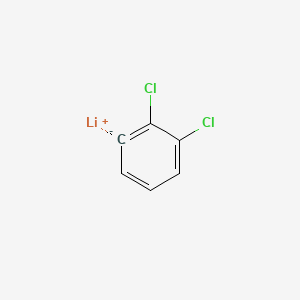

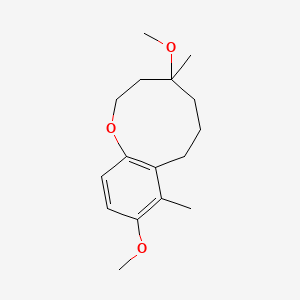
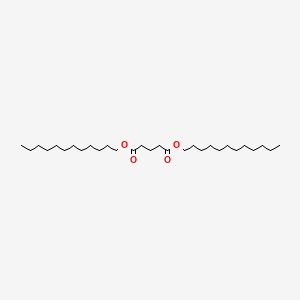
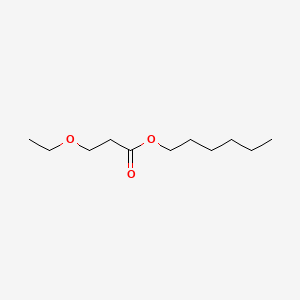

![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
